Methylmalonic acid (tms)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40333-07-1 |
|---|---|
Molecular Formula |
C10H22O4Si2 |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
bis(trimethylsilyl) 2-methylpropanedioate |
InChI |
InChI=1S/C10H22O4Si2/c1-8(9(11)13-15(2,3)4)10(12)14-16(5,6)7/h8H,1-7H3 |
InChI Key |
LJDAAXOEMCESSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Biochemical Pathways and Metabolism of Methylmalonic Acid
Propionate (B1217596) Catabolism and Methylmalonyl-CoA Pathway
The methylmalonyl-CoA pathway is the primary route for the metabolism of propionyl-CoA in mammals. mhmedical.comcam.ac.uk This series of enzymatic reactions converts propionyl-CoA into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. utah.edunih.gov This pathway is essential for harnessing energy from a variety of sources and preventing the toxic accumulation of propionate and its derivatives. cam.ac.uk
Precursors of Propionyl-CoA: Branched-Chain Amino Acids, Odd-Chain Fatty Acids, Cholesterol Side Chain, Thymine (B56734), Bacterial Fermentation
Propionyl-CoA is generated from several metabolic sources. The catabolism of the branched-chain amino acids valine, isoleucine, methionine, and threonine is a significant contributor. mhmedical.comnih.govwikipedia.org The beta-oxidation of odd-chain fatty acids also yields propionyl-CoA as the final three-carbon fragment. nih.govwikipedia.org Additionally, the degradation of the cholesterol side chain and the pyrimidine (B1678525) base thymine produce propionyl-CoA. mhmedical.comdroracle.ainih.gov Furthermore, propionate produced by bacterial fermentation in the gut can be absorbed and converted to propionyl-CoA. cam.ac.uk
| Precursor Category | Specific Examples |
| Branched-Chain Amino Acids | Valine, Isoleucine, Methionine, Threonine |
| Fatty Acids | Odd-Chain Fatty Acids |
| Lipids | Cholesterol Side Chain |
| Nucleic Acid Bases | Thymine |
| External Sources | Bacterial Fermentation in the Gut |
Enzymatic Conversion of Propionyl-CoA to D-Methylmalonyl-CoA: Propionyl-CoA Carboxylase
The initial step in the methylmalonyl-CoA pathway is the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. This reaction is catalyzed by the enzyme propionyl-CoA carboxylase (PCC). droracle.aiwikipathways.orgresearchgate.net PCC is a biotin-dependent enzyme, meaning it requires biotin (B1667282) as a cofactor to function. utah.edudroracle.aiwikipedia.org The reaction also requires ATP and bicarbonate. droracle.ai PCC is a mitochondrial enzyme and plays a critical role in the metabolism of the aforementioned precursors. droracle.ainih.gov
Isomerization of D-Methylmalonyl-CoA to L-Methylmalonyl-CoA: Methylmalonyl-CoA Epimerase
The product of the PCC reaction, D-methylmalonyl-CoA, is then converted to its stereoisomer, L-methylmalonyl-CoA. utah.eduwikipathways.orgresearchgate.net This isomerization is carried out by the enzyme methylmalonyl-CoA epimerase, also known as methylmalonyl-CoA racemase. utah.edudroracle.ainih.gov This step is essential because the subsequent enzyme in the pathway is specific for the L-isomer. nih.gov
Conversion of L-Methylmalonyl-CoA to Succinyl-CoA: Methylmalonyl-CoA Mutase (MCM)
The final enzymatic step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA. utah.edunih.govmedlink.com This intramolecular rearrangement is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). nih.govwikipedia.org This enzyme is a member of the isomerase subfamily of adenosylcobalamin-dependent enzymes. wikipedia.org
Methylmalonyl-CoA mutase requires a specific form of vitamin B12, 5'-deoxyadenosylcobalamin (also known as adenosylcobalamin or AdoCbl), as a cofactor for its catalytic activity. wikipathways.orgresearchgate.netdroracle.ainih.gov AdoCbl is one of the metabolically active forms of vitamin B12 and is essential for the isomerization reaction catalyzed by MCM. droracle.ainih.gov It participates in the generation of radicals that facilitate the rearrangement of the substrate. nih.govresearchgate.net The synthesis of AdoCbl from cobalamin involves a series of enzymatic steps within the mitochondria. pnas.org
Entry of Succinyl-CoA into the Tricarboxylic Acid (TCA) Cycle: Anaplerotic Role
The succinyl-CoA produced from the methylmalonyl-CoA pathway is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. utah.eduwikipathways.orgresearchgate.net The entry of succinyl-CoA into the TCA cycle serves an anaplerotic role, which means it replenishes the pool of TCA cycle intermediates. nih.govnih.govannualreviews.org This is crucial because TCA cycle intermediates can be withdrawn for various biosynthetic pathways, such as the synthesis of amino acids and heme. nih.govcsun.edu By providing a source of succinyl-CoA, the catabolism of propionate helps to maintain the integrity and function of the TCA cycle for cellular energy production. nih.govresearchgate.net Succinyl-CoA is further metabolized in the TCA cycle to fumarate, then malate (B86768), and finally oxaloacetate, which can continue in the cycle or be used for gluconeogenesis. wikipedia.orgyoutube.com
| Enzyme | Substrate | Product | Cofactor(s) | Cellular Location |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin, ATP, Bicarbonate | Mitochondria |
| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Mitochondria | |
| Methylmalonyl-CoA Mutase (MCM) | L-Methylmalonyl-CoA | Succinyl-CoA | 5'-Deoxyadenosylcobalamin (AdoCbl) | Mitochondria |
Generation and Fate of Methylmalonic Acid Byproducts
The metabolism of methylmalonic acid (MMA) is intricately linked to the catabolism of propionyl-CoA. Several key enzymes regulate the formation and interconversion of MMA and its related thioester, methylmalonyl-CoA.
Formation of Methylmalonic Acid from D-Methylmalonyl-CoA: D-Methylmalonyl-CoA Hydrolase Activity
The creation of free methylmalonic acid from its coenzyme A (CoA) thioester is a critical step in its metabolic pathway. This reaction is catalyzed by the enzyme D-methylmalonyl-CoA hydrolase, which facilitates the hydrolysis of D-methylmalonyl-CoA into free methylmalonic acid and coenzyme A. nih.gov While this enzyme has been purified and its kinetic properties defined, the specific gene encoding it in humans has not yet been identified. nih.gov Research has noted that another enzyme, 3-hydroxyisobutyryl-CoA hydrolase, which is involved in the final steps of valine metabolism, also exhibits activity towards D-methylmalonyl-CoA. nih.gov This functional overlap suggests it may play a role in methylmalonic acid metabolism, particularly in conditions where methylmalonyl-CoA levels are elevated. nih.govnih.gov When the primary pathway for converting methylmalonyl-CoA to succinyl-CoA is impaired, such as in methylmalonic acidemias, the increased concentration of methylmalonyl-CoA can activate hydrolase enzymes, leading to the production of free methylmalonic acid. nih.gov
Interconversion with Methylmalonyl-CoA: Acyl-CoA Synthetase Family Member 3 (ACSF3)
The Acyl-CoA Synthetase Family Member 3 (ACSF3) is a mitochondrial enzyme that plays a pivotal role in the metabolism of both malonic and methylmalonic acids. researchgate.netmcw.edumedlineplus.gov The ACSF3 gene provides the instructions for producing this enzyme, which catalyzes the conversion of methylmalonic acid back into its active thioester form, methylmalonyl-CoA. medlineplus.govmapmygenome.in This reaction is essential for cellular processes, including mitochondrial fatty acid synthesis. medlineplus.govwikipedia.org ACSF3 also converts malonic acid to malonyl-CoA, the initial step in mitochondrial fatty acid synthesis. researchgate.netmedlineplus.gov By converting these acids into their respective CoA derivatives, ACSF3 is involved in detoxifying the mitochondria from potentially harmful accumulations of malonate and methylmalonate. researchgate.netwikipedia.org Mutations in the ACSF3 gene can lead to a rare inherited disorder known as combined malonic and methylmalonic aciduria (CMAMMA), characterized by elevated levels of both acids in the body. medlineplus.gov
| Enzyme/Protein | Gene | Location | Function |
| D-Methylmalonyl-CoA Hydrolase | Not yet identified in humans | Mitochondria | Hydrolyzes D-methylmalonyl-CoA to free methylmalonic acid and Coenzyme A. nih.gov |
| ACSF3 | ACSF3 | Mitochondria | Converts methylmalonic acid to methylmalonyl-CoA and malonic acid to malonyl-CoA. researchgate.netmcw.edumapmygenome.in |
Formation of Other Propionyl-CoA Derived Metabolites: 2-Methylcitrate
Propionyl-CoA is a key metabolic intermediate derived from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids like valine, isoleucine, methionine, and threonine. nih.govwikipedia.org While its primary fate is conversion to D-methylmalonyl-CoA, an accumulation of propionyl-CoA can lead to its entry into an alternative pathway known as the methylcitrate cycle. nih.govwikipedia.org In this cycle, propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by methylcitrate synthase. wikipedia.orgnih.govmedchemexpress.com The formation of 2-methylcitrate is considered a detoxification pathway, helping to mitigate the toxic effects of excess propionyl-CoA. wikipedia.orgnih.gov The 2-methylcitrate is then further metabolized through a series of enzymatic steps, ultimately yielding pyruvate (B1213749) and succinate (B1194679). wikipedia.orgnih.gov The presence of 2-methylcitrate is often used as a biomarker in conditions characterized by impaired propionyl-CoA metabolism, such as propionic acidemia and methylmalonic acidemia. portlandpress.comfrontiersin.org
Intracellular Esterase Activity on Methylmalonic Acid
The primary form of intracellular "esterase" activity related to methylmalonic acid involves the hydrolysis of its thioester bond with Coenzyme A. As detailed previously, the enzyme D-methylmalonyl-CoA hydrolase carries out this specific function. nih.gov This hydrolysis of the methylmalonyl-CoA thioester is the reaction that generates free methylmalonic acid within the cell. nih.gov This process is a key off-load pathway when the main metabolic route via methylmalonyl-CoA mutase is blocked or overwhelmed, leading to the accumulation of methylmalonic acid that is characteristic of certain metabolic disorders. nih.govnih.gov
Systemic Metabolic Interplay
The metabolism of methylmalonic acid does not occur in isolation but is closely linked with other fundamental metabolic pathways, most notably the metabolism of homocysteine and methionine.
Relationship with Homocysteine and Methionine Metabolism
The metabolic pathways of methylmalonic acid and homocysteine are linked through their shared dependence on vitamin B12 (cobalamin). nih.gov Vitamin B12 acts as an essential cofactor for two critical enzymatic reactions in the body. nih.govmedlineplus.gov
Methylmalonyl-CoA Mutase: This mitochondrial enzyme requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, to convert L-methylmalonyl-CoA into succinyl-CoA. nih.govmedlineplus.govbiocrates.com A deficiency in vitamin B12 impairs the function of this enzyme, causing L-methylmalonyl-CoA to accumulate, which is subsequently hydrolyzed to methylmalonic acid. nih.govbiocrates.com This leads to elevated levels of MMA in the blood and urine, making it a specific functional marker for vitamin B12 deficiency. nih.govbiocrates.commedlineplus.gov
Methionine Synthase: This cytosolic enzyme requires methylcobalamin (B1676134) (MeCbl), another derivative of vitamin B12, to catalyze the conversion of homocysteine to methionine. medlineplus.gov When vitamin B12 is deficient, this conversion is blocked, leading to an accumulation of homocysteine in the bloodstream and a depletion of methionine. medlineplus.govnih.gov
Therefore, a deficiency in vitamin B12 can simultaneously disrupt both pathways, resulting in the combined elevation of both methylmalonic acid and homocysteine. medlineplus.govnih.gov Measuring both metabolites is often used in clinical practice to diagnose vitamin B12 deficiency, as elevated MMA is highly specific to this condition, while elevated homocysteine can also be caused by folate or vitamin B6 deficiency. nih.govbiocrates.com
| Metabolite | Related Enzyme | Vitamin B12 Cofactor | Consequence of B12 Deficiency |
| Methylmalonic Acid | Methylmalonyl-CoA Mutase | Adenosylcobalamin (AdoCbl) | Accumulation of Methylmalonic Acid. nih.govbiocrates.com |
| Homocysteine | Methionine Synthase | Methylcobalamin (MeCbl) | Accumulation of Homocysteine. medlineplus.gov |
| Methionine | Methionine Synthase | Methylcobalamin (MeCbl) | Depletion of Methionine. medlineplus.gov |
Cellular and Molecular Pathogenesis Mediated by Methylmalonic Acid Accumulation
Direct Methylmalonic Acid Toxicity Mechanisms
The direct toxic effects of elevated MMA concentrations are a cornerstone of the cellular damage observed in methylmalonic acidemia. These mechanisms disrupt fundamental cellular processes, leading to widespread dysfunction.
Elevated levels of methylmalonic acid are a significant source of oxidative stress within the cell. nih.gov This is largely attributed to the generation of reactive oxygen species (ROS) resulting from mitochondrial dysfunction, particularly the impairment of the electron transport chain (ETC). nih.govnih.gov The accumulation of MMA can lead to damage of mitochondrial DNA and is considered a mitochondrial toxin that disrupts the normal redox balance. nih.gov
Studies have demonstrated that MMA induces both lipid and protein oxidative damage. In vitro experiments using brain synaptosomes and in vivo studies involving intrastriatal injections in rats have shown that MMA leads to increased lipid peroxidation and protein carbonyl formation. nih.gov This oxidative damage can be mitigated by free radical scavengers, highlighting the role of reactive species in MMA's toxicity. nih.gov Furthermore, high concentrations of MMA in the blood have been shown to stimulate immune cells to produce ROS and reactive nitrogen species (RNS), further contributing to the systemic oxidative burden. karger.com The resulting depletion of antioxidants like glutathione (B108866) (GSH) exacerbates this cellular damage. karger.com
The relationship between MMA, mitochondrial dysfunction, and oxidative stress appears to be a self-perpetuating cycle, where each factor exacerbates the others, leading to progressive cellular and organ damage. nih.gov
Mitochondria are central to the pathogenic effects of methylmalonic acid. The accumulation of MMA is recognized as a direct cause of mitochondrial dysfunction, impairing cellular energy metabolism and triggering cell death pathways. nih.govyoutube.com Organs with high energy demands, such as the brain, kidneys, and liver, are particularly vulnerable to the consequences of this mitochondrial impairment. nih.gov
Methylmalonic acid acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govnih.gov This inhibition is due to the structural similarity between MMA and succinate, the natural substrate for SDH. nih.gov By binding to the active site of SDH, MMA prevents the oxidation of succinate to fumarate, a crucial step in the citric acid cycle. slideshare.net
Research on developing rats has shown that MMA inhibits SDH activity in both the brain and the liver. nih.gov The inhibitory constant (Ki) values indicate the potency of this inhibition in different tissues. nih.gov Furthermore, studies on isolated brain mitochondria have revealed that MMA's inhibitory effect on succinate-supported oxygen consumption is primarily due to its interference with mitochondrial succinate uptake via the dicarboxylate carrier. nih.gov
Table 1: Inhibition of Succinate Dehydrogenase by Methylmalonic Acid in Rat Tissues
| Tissue | Apparent K_m for Succinate (mmol/L) | K_i for MMA (mmol/L) | Type of Inhibition |
| Brain | 0.45 | 4.5 | Reversible Competitive |
| Liver | 0.34 | 2.3 | Reversible Competitive |
Data sourced from a study on 15-day-old rats. nih.gov
The accumulation of methylmalonic acid directly impairs the function of the mitochondrial electron transport chain (ETC), leading to reduced ATP production and increased generation of reactive oxygen species (ROS). nih.govscilit.com This impairment is a key factor in the cellular energy crisis observed in methylmalonic acidemia. nih.gov While some studies suggest that other metabolites like 2-methylcitrate and malonic acid may also contribute to ETC dysfunction, there is direct evidence for MMA's inhibitory role. nih.govnih.gov
The consequences of ETC impairment are severe, affecting organs with high energy demands. In cardiomyocytes, for instance, impairment of respiratory chain complex I has been identified, contributing to cardiac insufficiency. nih.gov The disruption of the ETC not only curtails ATP synthesis but also leads to mitochondrial distress, creating a vicious cycle of oxidative stress and further mitochondrial damage. nih.gov
A striking morphological abnormality observed in the context of methylmalonic acidemia is the formation of "megamitochondria". nih.gov These are unusually large and structurally abnormal mitochondria. Histopathological studies of kidney tissue from patients with MMA have revealed the widespread presence of these large, circular, and pale mitochondria, particularly in the proximal tubules. nih.gov
These megamitochondria exhibit diminished cristae and show reduced activity of key respiratory enzymes like cytochrome c oxidase and NADH dehydrogenase. nih.gov The formation of these dysfunctional organelles is considered a hallmark of the renal pathology in MMA and is directly linked to the underlying electron transport chain dysfunction. nih.govnih.gov
The culmination of methylmalonic acid's effects on mitochondria is a profound disruption of cellular energy metabolism. nih.gov By inhibiting key enzymes of the citric acid cycle and impairing the electron transport chain, MMA significantly reduces the cell's capacity to produce ATP. nih.govnih.gov This energy deficit compromises numerous cellular functions.
Studies using C6 glioma cells have shown that exposure to MMA reduces cell metabolic viability, decreases oxygen consumption, and lowers ATP content. nih.gov This indicates that cellular metabolism is compromised at both basal and peak capacity, affecting the cell's ability to respond to energetic demands. nih.gov The accumulation of toxic metabolites due to enzymatic defects in MMA further exacerbates this energy crisis, leading to the clinical manifestations of the disease. youtube.com
Neuronal Cell Apoptosis and Damage
High concentrations of MMA are toxic to neurons, leading to altered cell morphology, reduced viability, and increased apoptosis, or programmed cell death. e-century.usnih.gov This neurotoxicity is a key contributor to the neurological complications often seen in patients with methylmalonic acidemia. medscape.com The mechanisms underlying MMA-induced neuronal damage involve the interference with critical cellular signaling pathways.
Involvement of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial regulator of various cellular processes including apoptosis, is implicated in the neuronal damage caused by MMA. e-century.usnih.gov Studies have shown that exposure to high levels of MMA can activate the MAPK pathway, which in turn can mediate neuron apoptosis. e-century.us This activation may be a response to cellular stress induced by MMA. nih.gov For instance, research has demonstrated that the expression of c-Jun, a key component of the MAPK signaling pathway, is significantly upregulated in neurons treated with methylmalonic acid. This suggests that the activation of the MAPK/c-Jun signaling pathway may play a pivotal role in the process of MMA-induced neuronal apoptosis. e-century.us
Involvement of p53 Signaling Pathway
The p53 signaling pathway, another critical regulator of cell fate, is also involved in the pathogenesis of MMA-induced neuronal damage. e-century.usnih.gov The p53 protein, often called the "guardian of the genome," can trigger apoptosis in response to cellular stress. thermofisher.commdpi.com Research indicates that MMA accumulation can interfere with the p53 signaling pathway, leading to decreased neuron viability and increased cell death. nih.gov Enrichment analysis of genes affected by MMA has revealed that the p53 pathway is significantly involved. e-century.us Specifically, genes that are targets of p53, such as Bcl-2-binding component 3 (Bbc3), also known as PUMA (p53-upregulated modulator of apoptosis), are dysregulated. e-century.us The interaction of PUMA with Bcl-2 can lead to the release of cytochrome C from the mitochondria, initiating the caspase cascade and subsequent apoptosis. e-century.us This suggests a synergistic involvement of both the MAPK and p53 pathways in the neuronal damage caused by methylmalonic acid. e-century.us
Aberrant Acylation and Post-Translational Modifications (PTMs)
Beyond its direct toxic effects, the accumulation of methylmalonyl-CoA, the precursor to MMA, drives widespread changes in the cellular proteome through a process called aberrant acylation. nih.govnih.gov This involves the non-enzymatic modification of proteins, altering their structure and function and contributing significantly to the pathophysiology of methylmalonic acidemia. nih.govwikipedia.org
Methylmalonylation as a Characteristic Feature
A key post-translational modification observed in methylmalonic acidemia is methylmalonylation, the addition of a methylmalonyl group to protein lysine (B10760008) residues. nih.govnih.gov This aberrant modification is a direct consequence of the elevated intracellular pools of methylmalonyl-CoA. nih.gov Mass spectrometry analyses of tissues from patients and mouse models of MMA have revealed widespread methylmalonylation of mitochondrial proteins. nih.govnih.gov This modification is considered a characteristic feature of the disease, leading to the inhibition of enzymes involved in crucial metabolic pathways. nih.govciteab.com
Role of Mitochondrial Sirtuins (SIRT3, SIRT4, SIRT5) in Deacylation
Mitochondrial sirtuins, a class of enzymes known as deacylases, play a crucial role in removing acyl modifications from proteins, thereby regulating mitochondrial function. cancer.govnih.gov Specifically, SIRT3, SIRT4, and SIRT5 are located in the mitochondria and are involved in various metabolic processes. cancer.govnih.gov SIRT5 has been identified as a key enzyme that can remove methylmalonyl groups from proteins. nih.govnih.gov However, in the context of methylmalonic acidemia, the high levels of acylation can also affect SIRT5 itself, potentially inhibiting its deacylating activity and creating a vicious cycle of increasing protein hyperacylation. nih.gov Engineered forms of SIRT5 that are resistant to this inhibition have been shown to ameliorate some of the metabolic consequences of MMA, highlighting the therapeutic potential of targeting this pathway. nih.govnih.gov
Hyperacylation of Metabolic Pathways: TCA Cycle, β-Oxidation, Amino Acid Metabolism, Urea (B33335) Cycle, Glutathione Metabolism, PPAR Signaling
The accumulation of methylmalonyl-CoA and other acyl-CoA species leads to the hyperacylation of a broad range of mitochondrial enzymes, disrupting several key metabolic pathways. nih.gov
| Affected Metabolic Pathway | Key Proteins and Consequences of Hyperacylation |
| TCA Cycle | Aberrant acylation of enzymes such as malate (B86768) dehydrogenase 2 (MDH2), citrate (B86180) synthase (CS), isocitrate dehydrogenase (IDH2), and dihydrolipoyllysine-residue succinyltransferase (DLST) is predicted to decrease their activity, leading to reduced TCA cycle function. nih.govnih.gov Studies have shown decreased quantities and activities of TCA cycle enzymes like Ogdh in MMA mouse models. nih.gov |
| β-Oxidation | Hyperacylation affects enzymes involved in fatty acid oxidation. For example, SIRT5 upregulates β-oxidation by desuccinylating hydroxyacyl-CoA dehydrogenase (HADHA). nih.gov Disruption of this process contributes to the overall metabolic dysregulation. |
| Amino Acid Metabolism | Enzymes in amino acid metabolism are also targets of hyperacylation. nih.gov SIRT5 can upregulate amino acid metabolism through the desuccinylation of serine hydroxymethyltransferase (SHMT2). nih.gov |
| Urea Cycle | Hyperammonemia is a common and life-threatening complication of MMA. medscape.comnih.gov This is, in part, due to the hypermalonylation and methylmalonylation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a key enzyme in the urea cycle, which impairs its function. nih.govnih.gov |
| Glutathione Metabolism | Glutathione deficiency has been observed in patients with methylmalonic acidemia, which can contribute to lactic acidosis during metabolic crises. nih.govnih.gov |
| PPAR Signaling | The peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in lipid metabolism, is also affected by hyperacylation in MMA. nih.gov |
This widespread hyperacylation, particularly methylmalonylation, is now recognized as a central mechanism underlying the diverse and severe symptoms of methylmalonic acidemia. nih.govnih.gov
Impaired Anaplerosis and Metabolic Reprogramming
The accumulation of methylmalonic acid (MMA) and its CoA ester, methylmalonyl-CoA, significantly disrupts cellular metabolism, particularly the anaplerotic pathways that replenish intermediates of the tricarboxylic acid (TCA) cycle. This disruption leads to a cascade of metabolic reprogramming with far-reaching consequences for cellular function.
Methylmalonyl-CoA Inhibition of Pyruvate (B1213749) Carboxylase Activity
A key mechanism underlying the metabolic chaos in methylmalonic acidemia is the inhibition of pyruvate carboxylase (PC) by methylmalonyl-CoA. nih.govneupsykey.com PC is a crucial anaplerotic enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a primary intermediate of the TCA cycle. nih.govnih.gov The inhibition of PC by methylmalonyl-CoA disrupts this vital replenishment process. nih.govneupsykey.com Studies have shown that methylmalonyl-CoA is a potent inhibitor of PC in both rat and chicken liver. nih.gov This inhibition is thought to contribute to the decreased TCA cycle function observed in methylmalonic acidemia. nih.gov The metabolic block in the conversion of methylmalonyl-CoA to succinyl-CoA, coupled with the inhibition of PC, severely curtails the cell's ability to produce oxaloacetate from pyruvate, leading to a functional breakdown of the TCA cycle. nih.gov
Effects on Gluconeogenesis
The inhibition of pyruvate carboxylase by methylmalonyl-CoA also has a significant impact on gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. nih.govneupsykey.com Pyruvate carboxylase is a key regulatory enzyme in this pathway. By inhibiting PC, methylmalonyl-CoA effectively hampers the liver's ability to synthesize glucose, which can lead to hypoglycemia, a common finding in patients with methylmalonic acidemia. nih.gov Early research proposed that the accumulation of methylmalonate could inhibit gluconeogenesis by blocking the transport of malate, another crucial intermediate, across the mitochondrial membrane. nih.gov
Immunomodulatory Roles and T-cell Exhaustion
Recent research has unveiled a previously unrecognized role for methylmalonic acid in modulating the immune system, specifically in promoting the exhaustion of CD8+ T cells, which are critical for anti-tumor immunity. nih.govsciencecast.orgspringernature.com This finding establishes a significant link between the metabolic disturbances caused by MMA accumulation and impaired immune function.
Altered Expression of T-cell Exhaustion Markers (e.g., PD-1, CD38, TOX)
A key feature of T cell exhaustion is the upregulation of inhibitory receptors, also known as exhaustion markers. Research has shown that MMA treatment significantly increases the expression of several of these markers on CD8+ T cells. nih.govbiorxiv.org Specifically, the expression of Programmed cell death protein 1 (PD-1) and CD38 is elevated in MMA-treated CD8+ T cells. biorxiv.orgresearchgate.net In contrast, the levels of other exhaustion markers like TIM-3 and LAG-3 remain unchanged. biorxiv.org
Crucially, MMA induces a significant increase in the expression of the transcription factor TOX, which is considered a master regulator of T cell exhaustion. nih.govbiorxiv.org The upregulation of TOX is a key driver of the dysfunctional state observed in CD8+ T cells exposed to high levels of MMA. biorxiv.org This transcriptional reprogramming towards an exhausted phenotype is a central mechanism by which MMA suppresses anti-tumor immunity. nih.govresearchgate.net
| Exhaustion Marker | Effect of MMA Treatment on Expression | Reference |
| PD-1 | Increased | biorxiv.orgresearchgate.net |
| CD38 | Increased | biorxiv.orgresearchgate.net |
| TIM-3 | Unchanged | biorxiv.org |
| LAG-3 | Unchanged | biorxiv.org |
| TOX | Increased | nih.govbiorxiv.org |
Consequences for Anti-Tumor Immunity
The culmination of MMA's effects on CD8+ T cells is a significant suppression of anti-tumor immunity. nih.govsciencecast.orgspringernature.com By inducing a state of exhaustion, MMA renders these cells less effective at recognizing and killing cancer cells. moffitt.orgsciencedaily.com This creates a more favorable environment for tumor growth and progression. moffitt.orgsciencedaily.com The immunomodulatory role of MMA highlights it as an important link between aging, a condition often associated with elevated MMA levels, immune dysfunction, and cancer. nih.govsciencecast.org Strategies aimed at reducing MMA levels or counteracting its effects on CD8+ T cells could therefore represent a novel approach to enhance the efficacy of cancer immunotherapies. moffitt.orgsciencedaily.com
Development and Characterization of Animal Models for Methylmalonic Acidemia Research
Murine Models of Methylmalonic Aciduria
Mouse models have been instrumental in understanding the molecular and metabolic consequences of MUT deficiency. wikipedia.org These models are broadly categorized into knockout, knock-in, and humanized transgenic lines, each offering unique insights into the disease.
The initial approach to modeling MMA in mice involved the complete disruption of the Mut gene, creating what are known as knockout (KO) mice. nih.gov These mut-/- mice exhibit a severe phenotype that closely mimics the most severe form of human MMA, known as the mut0 phenotype, which is characterized by a complete absence of enzyme activity. nih.govwadsworth.org
These KO models display early neonatal lethality, typically within the first 24 to 48 hours of life, preceded by symptoms such as reduced movement, abnormal breathing, and failure to suckle. nih.govyoutube.com Biochemically, these mice show a significant increase in urinary methylmalonic acid and elevated levels of propionylcarnitine (B99956) in the blood. nih.gov While these models are invaluable for studying the acute and fatal metabolic crisis of severe MMA, their early lethality poses a challenge for long-term studies of chronic complications and for testing therapeutic interventions. oaanews.orgtechnologypublisher.com
To overcome the neonatal lethality of KO models and to create models that better represent the spectrum of human MMA, researchers have developed knock-in (KI) mouse models. nih.gov These models involve introducing specific missense mutations found in human patients into the mouse Mut gene. nih.gov An important example is the model carrying the p.Met700Lys mutation. nih.gov
These KI mice can be generated as homozygous (KI/KI) or can be combined with a knockout allele (KO/KI) to create a more severe phenotype. nih.gov Unlike the KO models, these KI mice survive past weaning and into adulthood, exhibiting phenotypes that are more analogous to the chronic course of human MMA. nih.gov The severity of the disease in these models correlates with a gene-dosage effect, where KO/KI mice show lower Mut activity, more pronounced growth retardation, and higher levels of toxic metabolites compared to KI/KI mice. nih.gov This "tunable" severity allows for the study of long-term disease progression and complications. nih.gov
Humanized mouse models offer another sophisticated approach to studying MMA. nih.govplos.org These models are created by introducing the intact human methylmalonyl-CoA mutase (MCM) gene locus into mice. nih.govplos.org One strategy involves crossing transgenic mice carrying the human MCM gene with Mut knockout mice. plos.org This creates a "partial rescue" model where the human transgene can compensate for the absent mouse gene, allowing the mice to survive the neonatal period. plos.org
These humanized mice are smaller than their control littermates and exhibit the biochemical hallmarks of MMA, albeit with a less severe phenotype than the complete knockout models. plos.org The expression of the human transgene allows for the investigation of human-specific gene regulation and the long-term pathophysiological effects of elevated methylmalonic acid levels. nih.govplos.org These models are particularly valuable for evaluating therapies that target the human gene or protein, such as gene therapy or pharmacological chaperones. nih.govplos.org
Phenotypic Characterization of Animal Models
The various murine models of MMA exhibit a range of metabolic and neurological abnormalities that mirror the human condition, making them essential for preclinical research.
A consistent and defining feature across all MMA mouse models is the accumulation of specific metabolites. The levels of these metabolites often correlate with the severity of the genetic defect.
Methylmalonic Acid (MMA): All models show significantly elevated levels of MMA in tissues (liver, kidney, brain), plasma, and urine. nih.govnih.govplos.org In KO/KI models, MMA levels are higher than in KI/KI models, demonstrating a gene-dosage effect. nih.gov
Propionylcarnitine (C3): As a precursor in the metabolic pathway, propionyl-CoA accumulates and is converted to propionylcarnitine. nih.gov Elevated levels of C3 are a key biomarker in blood spots of these mice. nih.govnih.govnih.gov
Odd Chain Fatty Acids: The disruption in propionate (B1217596) metabolism leads to the accumulation of odd-chain fatty acids, which is another metabolic signature observed in these models. nih.gov
Sphingoid Bases: Recent studies in KI mouse models have identified elevated sphingoid bases as a potential new biomarker for MMA. nih.gov
The table below summarizes the key metabolic findings in different murine models of methylmalonic aciduria.
| Model Type | Key Metabolic Phenotypes | Reference |
| Mut Knockout (KO) | Grossly increased urinary methylmalonic and methylcitric acids; elevated blood propionylcarnitine. | nih.gov |
| Mut Knock-in (KI) | Elevated methylmalonic acid, propionylcarnitine, odd-chain fatty acids, and sphingoid bases. Levels are gene-dosage dependent (KO/KI > KI/KI). | nih.gov |
| Humanized Transgenic | Elevated methylmalonic acid in urine, plasma, and various tissues; elevated propionylcarnitine in blood spots. | nih.govplos.org |
Neurological complications are a severe and common aspect of human MMA. researchgate.netfrontiersin.org Murine models have successfully recapitulated some of these neurological phenotypes, providing a platform to study the underlying mechanisms of brain injury.
In KO/KI mice, which have a more severe phenotype, manifestations of brain damage have been observed, including changes in brain weight. nih.gov The accumulation of methylmalonic acid is neurotoxic and is thought to contribute to the neurological debilitation seen in the disease. wikipedia.org Studies in KO models have shown that before the onset of a fatal metabolic crisis, methylmalonic acid is massively elevated in the brain, among other tissues. nih.govnih.gov While the exact mechanisms of neurotoxicity are still under investigation, these models provide a critical tool for exploring how metabolic dysfunction leads to neurological impairment. nih.govnih.govnih.gov
The table below details the observed neurological phenotypes in murine models of methylmalonic aciduria.
| Model Type | Neurological Phenotypes | Reference |
| Mut Knockout (KO) | Massive elevation of methylmalonic acid in the brain. | nih.govnih.gov |
| Mut Knock-in (KI) | Changes in brain weight and other manifestations of brain damage in more severe (KO/KI) models. | nih.gov |
| Humanized Transgenic | Elevated methylmalonic acid levels in brain tissue. | nih.govplos.org |
Renal Failure and Kidney Damage in Models
Animal models of methylmalonic acidemia (MMA) effectively replicate the renal pathology observed in human patients, providing a critical platform for studying the mechanisms of kidney damage. nih.govnih.govpnas.org Murine models, in particular, exhibit key features of renal dysfunction. For instance, Mut-knockout/knock-in (Mutko/ki) mice, which have one non-functional (knockout) and one partially functional (knock-in) allele for the methylmalonyl-CoA mutase (MUT) enzyme, display significant signs of kidney damage under normal dietary conditions. nih.gov
These signs include increased plasma urea (B33335), which suggests a decreased glomerular filtration rate, and impaired diuresis, where the animals produce less urine relative to their body weight. nih.gov Furthermore, these models show disturbed urinary excretion of electrolytes, indicating renal tubular dysfunction. nih.gov A key molecular marker, lipocalin-2 (Lcn2), which is associated with early chronic kidney damage, is found at increased levels in the kidney tissue of these mice. nih.gov The primary mechanism of kidney injury in these models is thought to be mitochondrial dysfunction within the proximal renal tubules. nih.gov The progressive reduction in the glomerular filtration rate leads to decreased excretion of methylmalonic acid, creating a harmful cycle of escalating renal damage and further loss of kidney function. mdpi.com
Another model, where Mut is expressed only in the liver of a Mut-knockout mouse (Mut−/−;TgINS-Alb-Mut), also develops significant renal disease, particularly when challenged with a high-protein diet. pnas.org These mice exhibit abnormalities in glomerular filtration and tubular reabsorption early in the disease progression. pnas.org The development of these models that separate the systemic metabolic correction (via liver expression) from the kidney-specific pathology has been invaluable. It mirrors the clinical situation where patients who receive a liver transplant can still progress to end-stage renal disease, highlighting that kidney damage is a direct consequence of the enzyme deficiency in the kidney itself. pnas.org
Table 1: Renal Phenotypes in Mouse Models of Methylmalonic Acidemia
| Phenotypic Trait | Observation in Animal Models | Corresponding Human Pathology | References |
|---|---|---|---|
| Plasma Urea | Significantly increased levels in Mutko/ki mice. |
Indicator of decreased glomerular filtration rate (GFR). | nih.gov |
| Diuresis | Impaired; reduced urine output normalized to body weight. | Sign of renal dysfunction. | nih.gov |
| Electrolyte Excretion | Disturbed excretion of several electrolytes in urine. | Evidence of renal tubular dysfunction. | nih.gov |
| Kidney Biomarkers | Increased levels of Lipocalin-2 (Lcn2) in kidney tissue. | Early marker for chronic kidney damage. | nih.gov |
| Mitochondrial Function | Dysfunction observed in proximal renal tubules. | Believed to be a primary mediator of kidney injury. | nih.gov |
| Glomerular Filtration | Early abnormalities in GFR and tubular reabsorption. | Early manifestation of renal disease. | pnas.org |
Growth Delay and Failure to Thrive in Models
A prominent and consistent feature in animal models of MMA is significant growth retardation, which directly corresponds to the "failure to thrive" observed in human infants and children with the disorder. nih.govklarity.health Mutko/ki and homozygous Mut-knock-in (Mutki/ki) mice are notably smaller and exhibit a lack of weight gain compared to their healthy littermates. nih.gov
This growth delay is not simply a result of reduced food intake, as studies have shown no significant difference in food consumption between the mutant mice and control groups. nih.gov This suggests that the underlying cause is more complex, likely involving impaired subcellular processes and energy metabolism. nih.govklarity.health The inability to properly metabolize certain amino acids and fats leads to a deficiency in the energy (ATP) and proteins necessary for cell division and growth, thus hindering the development of organs and limbs. klarity.health
The severity of the growth retardation often correlates with the severity of the enzyme deficiency, demonstrating a gene-dose effect. For example, Mutko/ki mice, which have lower MUT enzyme activity, are smaller and have more pronounced growth failure than the homozygous Mutki/ki mice. nih.gov This dose-dependent phenotype makes these models particularly useful for studying the relationship between genotype, biochemical abnormalities, and clinical outcomes like growth. nih.gov Studies have also highlighted that medical foods used in dietary management, if not properly balanced, can lead to deficiencies in other essential amino acids and negatively impact growth outcomes, a finding that can be further investigated in these animal models. nih.gov
Table 2: Growth Phenotypes in Mouse Models of Methylmalonic Acidemia
| Phenotypic Trait | Observation in Animal Models | Corresponding Human Pathology | References |
|---|---|---|---|
| Body Weight | Significant growth retardation and lack of weight gain. | Failure to thrive. | nih.govklarity.health |
| Food Intake | No significant difference in food consumption compared to controls. | Suggests impaired energy metabolism rather than poor appetite. | nih.gov |
| Genetic Dosage Effect | More severe growth delay in models with lower enzyme activity (Mutko/ki vs. Mutki/ki). |
Correlates with phenotypic variability in patients. | nih.gov |
| Metabolic Impact | Reduced availability of ATP and protein for cell division. | Impaired organ and limb development. | klarity.health |
Cardiovascular and Hematological Abnormalities in Models
While renal and neurological complications are most prominent, animal models of MMA also allow for the investigation of cardiovascular and hematological abnormalities that can occur in the disease. frontiersin.org In humans, MMA can be associated with cardiomyopathy (both dilated and hypertrophic) and various hematological issues. frontiersin.orgnih.govresearchgate.net
Studies in patients have revealed different patterns of cardiac impairment between isolated MMA and combined MMA with homocystinuria. frontiersin.org Isolated MMA tends to affect the left ventricle, while the combined form affects both ventricles. frontiersin.org The underlying pathophysiology is hypothesized to involve the direct toxicity of accumulated metabolites, mitochondrial dysfunction, and increased oxidative stress, which damages the function of mitochondria in cardiac cells. frontiersin.org Animal models provide a platform to dissect these mechanisms in a controlled manner.
Hematological abnormalities are also a feature of MMA, including anemia, thrombocytopenia (low platelet count), or pancytopenia (deficiency of all types of blood cells). nih.govnih.gov These conditions can be replicated and studied in animal models. For example, mouse models for combined methylmalonic acidemia and homocystinuria (cblC type) have been developed to study the severe developmental defects that impact the hematopoietic system. nih.gov These models are crucial for understanding how the genetic defect leads to these blood disorders and for testing potential therapies aimed at correcting them.
Table 3: Cardiovascular and Hematological Abnormalities in MMA
| System | Abnormality | Potential Mechanisms Explored in Models | References |
|---|---|---|---|
| Cardiovascular | Cardiomyopathy (Dilated or Hypertrophic) | Direct toxicity of metabolites (methylmalonic acid), mitochondrial dysfunction, oxidative stress. | frontiersin.orgresearchgate.net |
| Hematological | Anemia | Impaired hematopoietic stem cell function due to metabolic disruption. | nih.govnih.gov |
| Hematological | Thrombocytopenia | Disrupted megakaryocyte development and platelet production. | nih.govnih.gov |
| Hematological | Pancytopenia | Widespread bone marrow suppression. | nih.govnih.gov |
Dietary Challenge Studies in Animal Models (e.g., High Protein Diet)
A key strategy in the characterization of MMA animal models is the use of dietary challenges to exacerbate the disease phenotype. nih.gov Since MMA is a disorder of protein metabolism, feeding the animals a high-protein diet mimics the metabolic stress that can trigger acute crises in human patients. nih.govpnas.orgnih.gov
When placed on a high-protein diet, both Mutko/ki and Mutki/ki mouse models experience a rapid and catastrophic loss of body weight, forcing the termination of such studies within days. nih.gov This challenge also leads to a significant elevation of disease-related metabolites, including blood ammonia (B1221849) (hyperammonemia), which is a serious complication in patients. nih.gov The inability of the impaired propionate pathway to process the increased load of precursor amino acids (isoleucine, valine, threonine, and methionine) from the high-protein diet leads to this acute decompensation. nih.gov
These dietary challenge studies are invaluable for several reasons. They confirm that the engineered genetic defects result in a clinically relevant metabolic phenotype. nih.gov They also provide a robust system for testing the efficacy of therapeutic interventions. For example, in one study, the catastrophic weight loss induced by a high-protein diet in Mutki/ki mice was successfully rescued by treatment with hydroxocobalamin (B81358) (a form of vitamin B12), providing the first in vivo proof of principle for this therapy in a mut-type MMA model. nih.gov Similarly, other studies have used high-protein challenges to demonstrate the effectiveness of novel gene therapies in maintaining body weight and improving survival. pnas.orgresearchgate.net
Table 4: Effects of High-Protein Diet Challenge in MMA Mouse Models
| Parameter | Observation | Significance | References |
|---|---|---|---|
| Body Weight | Rapid and catastrophic weight loss. | Mimics acute metabolic decompensation in patients. | nih.govresearchgate.net |
| Blood Ammonia | Elevated levels (hyperammonemia). | Replicates a life-threatening complication of MMA. | nih.gov |
| Metabolite Levels | Substantial elevation of MMA and related metabolites. | Confirms the metabolic pathway is overloaded and dysfunctional. | nih.gov |
| Survival | Reduced survival during dietary challenge. | Provides a clear endpoint for testing therapeutic efficacy. | researchgate.net |
Utility of Animal Models in Pathophysiology and Therapeutic Strategy Investigation
Animal models are indispensable tools for delving into the complex pathophysiology of methylmalonic acidemia and for developing and testing novel therapeutic strategies. mdpi.com Their importance lies in the ability to conduct studies that are not feasible in human patients, allowing for controlled investigation of disease mechanisms at the molecular, cellular, and organ levels. openurologyandnephrologyjournal.com
Mouse models that recapitulate many of the biochemical and clinical hallmarks of MMA, such as elevated metabolites, growth failure, and kidney disease, serve as excellent platforms to study how the enzyme deficiency leads to organ damage. nih.govnih.gov For instance, models have been crucial in demonstrating that mitochondrial dysfunction is a central element of MMA pathology, not just in the kidney but potentially in other affected tissues as well. nih.govnih.gov They have also enabled the discovery of new potential biomarkers for the disease. nih.gov
Perhaps the most significant utility of these models is in the development of next-generation therapies. medscape.com The limitations and challenges of current treatments, which primarily involve strict dietary restrictions, highlight the urgent need for more effective options. nih.gov Animal models provide the essential preclinical platform to test the safety and efficacy of innovative approaches like gene therapy. nih.gov For example, liver-directed gene therapy using adeno-associated viral (AAV) vectors has been shown to rescue the lethal phenotype in a complete knockout mouse model of MMA, providing long-term correction. pnas.org Furthermore, gain-of-function transgenic mouse models are being used to explore whether certain disease aspects are independent of the cofactor cobalamin, which has significant implications for future therapeutic design. nih.gov These models allow researchers to modulate the severity of the disease, providing a valuable system to assess therapies for both milder and more severe forms of MMA. nih.gov
Advanced Analytical Methodologies for Research Quantification of Methylmalonic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of MMA. LC-MS/MS often offers advantages in terms of simpler sample preparation, higher throughput, and comparable or even improved sensitivity. thermofisher.com
To enhance the chromatographic retention and ionization efficiency of MMA in LC-MS/MS, derivatization is often employed. Common derivatization strategies include:
2,2,2-trifluoroethylamide derivative: A rapid derivatization method involves converting MMA to its corresponding 2,2,2-trifluoroethylamide derivative. nih.gov This can significantly improve the signal-to-noise ratio in the chromatographic analysis. nih.gov
n-butyl esters: The formation of n-butyl esters is a widely used derivatization technique for MMA analysis by LC-MS/MS. researchgate.netresearchgate.net This derivatization improves the retention of the polar MMA molecule on reverse-phase chromatographic columns and enhances its ionization efficiency. thermofisher.com
Similar to GC-MS, stable isotope dilution is a fundamental component of high-quality LC-MS/MS methods for MMA quantification. The use of a deuterated internal standard, typically d3-MMA, is standard practice. researchgate.netnih.gov The internal standard is added to the biological sample before any processing steps, ensuring that it undergoes the same extraction and derivatization procedures as the endogenous MMA. This approach effectively corrects for any variability in sample preparation and instrument response, leading to highly accurate and precise results for MMA concentrations in various biological fluids. mdpi.com
High-Throughput Quantitative Analysis in Clinical Research Laboratories
The demand for methylmalonic acid (MMA) testing in clinical research has spurred the development of high-throughput analytical methods. These methods are crucial for handling large sample volumes efficiently while maintaining accuracy and precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for this purpose.
Key features of high-throughput MMA analysis include:
Automated Sample Preparation: Robotic workstations are employed for liquid handling in 96-well microtiter plates. This automation encompasses steps like protein precipitation, derivatization, and extraction, significantly reducing manual labor and enhancing reproducibility. nih.govnih.gov For instance, a Tecan robot can be used to add a working solution of acetonitrile (B52724) containing an internal standard (MMA-D3) to serum or plasma samples, followed by automated shaking and centrifugation. nih.gov
Simplified Extraction Procedures: Techniques like in-well protein precipitation using specialized plates (e.g., Ostro plates) or mixed-mode ion-exchange micro-scale solid phase extraction (SPE) streamline the sample cleanup process. thermofisher.com These methods effectively remove interfering substances, ensuring the cleanliness of the final extract. thermofisher.com
Rapid Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) systems, coupled with advanced column technologies, enable fast and efficient separation of MMA from its isomers and other endogenous compounds. nih.gov Total analysis times can be as short as 3 to 5 minutes per sample. nih.govrestek.com
Sensitive Detection: Tandem mass spectrometers, such as the Waters Xevo TQ-S micro, provide the high sensitivity and selectivity required for quantifying low physiological concentrations of MMA.
These high-throughput methods have demonstrated excellent linearity, precision, and accuracy, with coefficients of determination (r²) greater than 0.995 and low coefficients of variation (CVs). nih.gov They show strong agreement with established reference methods, making them reliable for large-scale clinical research studies.
Table 1: Performance Characteristics of a High-Throughput LC-MS/MS Method for MMA Analysis
| Parameter | Value | Reference |
| Linearity (r²) | >0.995 | |
| Lower Limit of Quantification (LLOQ) | 0.044 µmol/L | nih.gov |
| Within-run CV | 3-7% | nih.gov |
| Between-run CV | 3-7% | nih.gov |
| Analysis Time per Sample | ~1-3 minutes | nih.govnih.gov |
Optimization for Low Sample Volumes (e.g., for neonates and infants in research studies)
Research involving neonates and infants is often constrained by the limited volume of biological samples that can be ethically and practically obtained. Consequently, analytical methods for MMA quantification have been optimized to accommodate these low sample volumes.
LC-MS/MS-based protocols have been successfully modified to measure MMA in as little as 25 μL of serum. nih.govresearchgate.net This is a significant reduction from the 100 to 1000 μL required by older methods. nih.govresearchgate.net The key to this optimization lies in scaling down the volumes used for sample processing and employing highly sensitive UPLC-MS/MS for analysis. nih.gov
Further research suggests that with the high signal-to-noise ratio achieved, it may be feasible to quantify MMA in as little as 5 μL of serum. nih.govresearchgate.net This capability is particularly valuable for nutritional status investigations in neonates and other sample-limited research settings. nih.govresearchgate.net The use of dried blood spots (DBS) also presents a cost-effective and less invasive alternative for blood sampling in this population. researchgate.net
Table 2: Comparison of Sample Volume Requirements for MMA Analysis
| Method | Sample Volume | Population | Reference |
| Traditional Methods | 100 - 1000 µL | General | nih.govresearchgate.net |
| Optimized LC-MS/MS | 25 µL | Neonates/Infants | nih.govresearchgate.net |
| Potential with High S/N | 5 µL | Neonates/Infants | nih.govresearchgate.net |
| GC/MS (NHANES) | 275 µL | General | researchgate.net |
| Optimized LC-MS/MS (NHANES) | 75 µL | General | researchgate.net |
Separation from Isomeric Compounds
A significant analytical challenge in MMA quantification is the presence of its structural isomer, succinic acid (SA). restek.com SA has the same molecular weight and can exhibit similar fragmentation patterns in mass spectrometry, potentially leading to inaccurate MMA measurements. thermofisher.com Therefore, effective separation of MMA from SA is critical for reliable quantification.
Chromatographic separation is the primary strategy to resolve this issue. Various LC methods have been developed to achieve baseline separation of the two isomers.
Reversed-Phase Chromatography: Columns like the ACQUITY UPLC CSH C18 and Force C18 have demonstrated excellent separation of MMA and SA. restek.com
Mixed-Mode Chromatography: The Luna Omega PS C18 column, which has a mixed-mode stationary phase, can retain underivatized MMA and resolve it from succinic acid. phenomenex.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique offers an alternative approach for separating these hydrophilic compounds without derivatization. researchgate.net
In addition to chromatographic separation, derivatization techniques can be employed. The di-butyl derivatives of MMA and SA show distinct fragmentation patterns in tandem mass spectrometry when analyzed in positive ion mode, allowing for their selective analysis even without complete chromatographic resolution. nih.govresearchgate.net Some high-throughput methods even utilize a deconvolution algorithm to mathematically separate the signals from MMA and SA, further accelerating the analysis time. nih.govnih.gov
Table 3: Chromatographic Resolution of MMA and Succinic Acid
| Chromatographic Method | Column | Resolution | Reference |
| UPLC | ACQUITY UPLC CSH C18 | Baseline Separation | |
| LC-MS/MS | Force C18 | USP Resolution of 3.0 | restek.com |
| LC-MS | Luna Omega PS C18 | Resolved | phenomenex.com |
| HILIC-MS | Not specified | Baseline Separation | researchgate.net |
Other Research Methodologies for Methylmalonic Acid Studies
Microarray Analysis for Gene Expression Profiling
Microarray technology has been instrumental in investigating the molecular mechanisms underlying methylmalonic acidemia (MMA). nih.gov By analyzing the expression profiles of thousands of genes simultaneously, researchers can identify genes and signaling pathways that are altered in response to high levels of methylmalonic acid. nih.gov
In one study, rat cortical neurons treated with high concentrations of MMA showed significant morphological changes, reduced viability, and increased apoptosis. nih.gov Microarray analysis of these neurons identified 564 differentially expressed genes, a substantial number of which were related to apoptosis. nih.gov Further enrichment analysis pointed to the potential involvement of the MAPK and p53 signaling pathways in the pathogenesis of MMA-induced neuronal damage. nih.gov
Another study utilized custom-designed sequencing microarrays to screen for mutations in the MUT gene in 30 patients with mut-type methylmalonic acidemia. nih.gov This approach successfully identified 22 different mutations, including 10 novel ones, demonstrating the utility of microarray-based sequencing for genetic diagnosis. nih.gov
More recent transcriptome analysis in hepatocytes has revealed that excessive MMA can inhibit endoplasmic reticulum (ER)-phagy and mitophagy while triggering ER stress and disrupting calcium homeostasis. researchgate.netresearchgate.net These findings provide new insights into the cellular damage caused by MMA and suggest potential therapeutic targets. researchgate.netresearchgate.net
Acylcarnitine Profile Analysis by Tandem Mass Spectrometry
Acylcarnitine profile analysis by tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening for various inborn errors of metabolism, including methylmalonic acidemia and propionic acidemia. nih.gov In these conditions, the accumulation of propionyl-CoA leads to an increase in propionylcarnitine (B99956) (C3), which serves as a primary biomarker. sc.govresearchgate.net
While elevated C3 is a sensitive marker, it is not specific to a single disorder. researchgate.net Therefore, the C3/acetylcarnitine (C2) ratio is often used as a more specific indicator. nih.gov In true-positive cases of MMA, both the C3 level and the C3/C2 ratio are typically markedly elevated. nih.gov
UHPLC-MS/MS methods have been developed to provide more accurate and precise quantification of individual acylcarnitines, going beyond the qualitative "profiling" of traditional tandem MS. nih.gov This allows for better differentiation between isomeric acylcarnitine species and can aid in the differential diagnosis of conditions that present with elevated C4-acylcarnitine, for example. nih.gov Acylcarnitine analysis is also valuable for monitoring treatment efficacy, as effective therapies can lead to a reduction in the excretion of abnormal acylcarnitines. researchgate.net
Enzyme Activity Assays in Fibroblast Cell Culture
Enzyme activity assays in cultured fibroblasts are a crucial tool for the diagnosis and characterization of methylmalonic acidemia. sci-hub.se These assays directly measure the function of the methylmalonyl-CoA mutase (MCM) enzyme, which is deficient in the most common form of the disorder. nih.gov
The assay typically involves incubating cell lysates with the substrate, methylmalonyl-CoA, and then quantifying the product, succinyl-CoA. nih.gov Early methods used high-performance liquid chromatography (HPLC) to separate and quantify succinyl-CoA. nih.gov More recently, ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed, offering higher precision and sensitivity. nih.gov
These enzyme assays are valuable for:
Confirming a diagnosis of MMA. sci-hub.se
Differentiating between different subtypes of the disorder, such as mut0 (no residual enzyme activity) and mut- (some residual activity). nih.gov
Assessing the responsiveness of the enzyme to its cofactor, adenosylcobalamin, which has important therapeutic implications. nih.gov
The development of more sensitive assays has enabled the use of peripheral lymphocytes in addition to fibroblasts, providing a less invasive source of material for enzyme analysis. nih.govnih.gov
Mutation Analysis and Gene Sequencing Techniques
Genetic testing plays a crucial role in understanding the underlying causes of elevated methylmalonic acid levels, particularly in the context of inherited metabolic disorders known as methylmalonic acidemias. athenslab.grnih.gov These conditions are often caused by mutations in genes responsible for the proper metabolism of certain proteins and fats. athenslab.gr
Mutation analysis and gene sequencing techniques are employed to identify pathogenic variants in several key genes. nih.govpreventiongenetics.com The MMUT gene, which codes for the methylmalonyl-CoA mutase enzyme, is a primary target for sequencing, as mutations in this gene are a common cause of methylmalonic acidemia. preventiongenetics.commedlineplus.govmyriad.com Over 200 different mutations in the MMUT gene have been identified, leading to either a complete loss of enzyme function (mut0 phenotype) or a partial reduction in activity (mut- phenotype). medlineplus.gov
Next-generation sequencing (NGS) panels have become a valuable tool, allowing for the simultaneous analysis of multiple genes associated with methylmalonic aciduria. preventiongenetics.commayocliniclabs.com These panels often include genes such as MMAA, MMAB, MMACHC, and MMADHC, which are involved in the synthesis and transport of adenosylcobalamin, a vital cofactor for the methylmalonyl-CoA mutase enzyme. preventiongenetics.comgenedx.com Additionally, genes like ACSF3, MLYCD, and SUCLA2 may be included to investigate other related metabolic disorders that can also lead to elevated MMA levels. preventiongenetics.comgenedx.com
The process typically involves whole-exome sequencing or targeted gene panels. nih.gov These techniques have a high sensitivity for detecting single nucleotide variants and small insertions or deletions. genedx.com The identification of specific mutations can help to confirm a diagnosis, understand the potential severity of the condition, and inform further research into genotype-phenotype correlations. nih.govresearchgate.net For instance, certain mutations in the MMUT gene are known to be more prevalent in specific populations. researchgate.net
Analytical Challenges and Methodological Advancements
The accurate measurement of methylmalonic acid in biological samples presents several analytical challenges that researchers have worked to overcome through the development of advanced methodologies.
A significant challenge in the quantification of methylmalonic acid is the presence of its structural isomer, succinic acid. thermofisher.comspringernature.com Both compounds have the same molecular weight and can exhibit similar fragmentation patterns in mass spectrometry, leading to potential interference and inaccurate results. springernature.comthermofisher.com Succinic acid is often present in biological fluids at much higher concentrations than MMA, further complicating the analysis. thermofisher.comepo.org
To address this, chromatographic separation is a critical step in most analytical methods. nih.gov Various liquid chromatography (LC) techniques have been developed to effectively resolve MMA from succinic acid. Reversed-phase chromatography, often using C18 columns, has been successfully employed to achieve baseline separation of the two isomers. nih.govrestek.comnih.gov Other approaches include the use of hydrophilic interaction liquid chromatography (HILIC) with zwitterionic stationary phases and aqueous normal phase chromatography. epo.orgsjsu.edumerckmillipore.com The choice of column chemistry and mobile phase composition is crucial for optimizing the separation and ensuring accurate quantification. sjsu.edu Some methods have also explored derivatization techniques that can differentiate between MMA and succinic acid based on their fragmentation patterns in tandem mass spectrometry (MS/MS). researchgate.net
Given the low physiological concentrations of methylmalonic acid, particularly in healthy individuals, achieving low limits of quantitation (LOQ) and high sensitivity is essential for accurate measurement. merckmillipore.com This is especially important for studies investigating subtle changes in MMA levels or for analyzing samples with limited volumes, such as those from neonates. researchgate.net
The development of highly sensitive analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in meeting this challenge. nih.govbohrium.comresearchgate.net LC-MS/MS methods offer excellent sensitivity and specificity, allowing for the detection of MMA at nanomolar concentrations. nih.govresearchgate.net For instance, some methods have reported limits of detection as low as 22.1 nmol/L. nih.gov
Method optimization plays a key role in enhancing sensitivity. This includes careful selection of ionization techniques, such as electrospray ionization (ESI) in either positive or negative mode, and the use of multiple reaction monitoring (MRM) for specific detection of the analyte. researchgate.netnih.gov Derivatization of MMA to form esters, such as butyl esters, can also improve its chromatographic properties and ionization efficiency, thereby increasing sensitivity. thermofisher.comresearchgate.net
The complexity of biological matrices, such as serum and urine, often necessitates extensive sample preparation to remove interfering substances before analysis. restek.comnih.gov Traditional methods can be laborious and time-consuming. thermofisher.com
Several strategies have been developed to simplify and streamline the sample preparation process. Solid-phase extraction (SPE) is a widely used technique for cleaning up samples and concentrating the analyte of interest. thermofisher.comnih.govnih.gov Anion-exchange SPE has proven effective for isolating methylmalonic acid. nih.govnih.gov
Liquid-liquid extraction (LLE) is another common approach, often used in conjunction with derivatization steps. nih.govnih.gov However, to improve throughput and reduce manual labor, there has been a push towards simpler and automated workflows.
"Dilute-and-shoot" methods, where the sample is simply diluted before injection, have been developed, but may not be suitable for all applications due to matrix effects. restek.com Protein precipitation is a straightforward technique to remove proteins from the sample, often followed by direct injection of the supernatant. restek.commerckmillipore.comnih.gov More advanced techniques include turbulent flow liquid chromatography (TFLC) for online sample cleanup and the use of phospholipid removal plates. nih.govbiotage.com On-line SPE systems that integrate sample extraction with the analytical run have also been implemented to automate the process and improve efficiency.
Ensuring the standardization and reproducibility of methylmalonic acid measurements across different research laboratories is crucial for comparing data from various studies and for establishing reliable reference intervals. nih.govnih.gov The use of certified reference materials (CRMs) and participation in proficiency testing programs are key components of achieving this goal. nih.govcerilliant.comscientificlabs.co.uk
Certified reference materials, which are well-characterized materials with a known concentration of MMA, are used for calibration and quality control to ensure the accuracy of measurements. thermofisher.comcerilliant.comscientificlabs.co.uk The National Institute of Standards and Technology (NIST), for example, has developed a plasma reference material for this purpose. nih.gov
Inter-laboratory comparison studies and proficiency testing schemes allow laboratories to assess the accuracy and comparability of their methods against those of other labs. questdiagnostics.com The development and validation of robust and well-documented analytical methods, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), contribute to improved reproducibility. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated MMA (d3-MMA), is a standard practice to correct for variations in sample preparation and instrument response, further enhancing the precision and accuracy of the assay. thermofisher.comnih.govnih.gov
Emerging Research Directions and Unanswered Questions
Exploration of Novel Mechanisms of Methylmalonic Acid Pathophysiology
Recent investigations are moving beyond the direct toxicity of accumulated metabolites to uncover more intricate mechanisms driving the pathophysiology of methylmalonic acidemia. A significant area of focus is the impact of aberrant post-translational modifications (PTMs). nih.govnih.gov
Identification of New Biomarkers for Disease Progression and Therapeutic Response in Research Models
The variability of canonical markers like serum MMA has prompted the search for more reliable biomarkers to track disease progression and the effectiveness of new treatments. nih.govnih.gov
A combination of these circulating, urinary, and functional biomarkers, alongside imaging studies, will likely be necessary for a comprehensive assessment of disease burden and therapeutic efficacy in clinical trials. nih.govnih.gov
Development of Advanced Therapeutic Strategies Based on Mechanistic Understanding
The growing understanding of MMA's molecular basis is paving the way for innovative therapeutic approaches beyond dietary restrictions.
These advanced therapies, including canonical gene addition, genome editing, and systemic mRNA therapy, have shown significant promise in murine models of MMA. nih.govnih.gov
Long-Term Outcomes and Complications in Advanced Animal Models
Advanced animal models that recapitulate the human phenotype of MMA are crucial for understanding the long-term consequences of the disease and for testing the efficacy and safety of new therapies. nih.gov
Data from these long-term animal studies are critical for informing the design of clinical trials and predicting the long-term benefits and potential challenges of novel treatments in humans. nih.gov
Role of Methylmalonic Acid in Other Metabolic and Age-Related Conditions
Emerging evidence suggests that the impact of methylmalonic acid extends beyond rare genetic disorders, playing a role in more common age-related conditions.
These findings highlight a previously unknown role for MMA as a mediator of tumor progression and a potential link between metabolic aging and cancer. nih.govbohrium.com
Q & A
Q. Advanced Research Focus :
- Multi-Omics Integration : Pair MMA quantification with metabolomic profiling (e.g., succinic acid, 2-oxovaleric acid) to map mitochondrial pathways and identify confounding metabolites .
- Longitudinal Cohorts : Track MMA dynamics in conditions like metformin-treated diabetes or aging populations to distinguish acute vs. chronic mitochondrial stress .
- Animal Models : Use knockout models (e.g., MMUT-deficient mice) to correlate tissue-specific MMA accumulation with functional outcomes (e.g., renal or neurological impairment) .
How should researchers interpret conflicting MMA levels in vitamin B12 deficiency vs. methylmalonic acidemia?
Q. Basic Research Focus :
- Diagnostic Thresholds : Elevated MMA (>0.4 µmol/L in serum) indicates B12 deficiency, but levels exceeding 100 µmol/L in urine suggest methylmalonic aciduria due to genetic mutations (e.g., MMUT) .
- Co-Analytes : Measure homocysteine (elevated in B12 deficiency) and propionylcarnitine (C3) to differentiate acquired vs. inherited disorders .
- Functional Assays : Confirm enzyme activity (e.g., methylmalonyl-CoA mutase) in fibroblasts for ambiguous cases .
What methodological challenges arise in high-throughput MMA analysis, and how can they be mitigated?
Q. Advanced Research Focus :
- Ion Suppression : Minimize matrix effects using turbulent flow chromatography or protein precipitation with acetonitrile .
- Isomer Interference : Optimize LC gradients to separate MMA from succinic acid and malonic acid, which share similar fragmentation patterns in MS/MS .
- Automation : Implement robotic liquid handlers for sample preparation to reduce variability in large-scale studies (e.g., NHANES) .
How can metabolomic studies contextualize MMA’s role in disease mechanisms?
Q. Advanced Research Focus :
- Pathway Mapping : Use untargeted metabolomics to identify co-regulated metabolites (e.g., methylcitrate, 3-hydroxypropionate) in urea cycle disorders or propionate metabolism defects .
- Network Analysis : Apply weighted correlation networks to link MMA with oxidative stress markers (e.g., 8-OHdG) or lipid peroxidation products in aging studies .
- Machine Learning : Train classifiers on MMA and related metabolites to predict disease progression in methylmalonic aciduria cohorts .
What are the critical considerations for method development in MMA analysis?
Q. Basic Research Focus :
- Sample Stability : Prevent MMA degradation by storing samples at -80°C and avoiding freeze-thaw cycles. Acidification (pH <2) stabilizes urine MMA .
- Sensitivity Requirements : For neonatal screening, achieve limits of quantification (LOQ) <0.1 µmol/L using LC-MS/MS with MRM transitions (e.g., m/z 117→73) .
- Cross-Validation : Compare results across platforms (e.g., GC-MS vs. LC-MS/MS) and participate in external QA programs (e.g., ERNDIM) .
How can researchers resolve contradictions in MMA’s association with cognitive decline?
Q. Advanced Research Focus :
- Confounding Factors : Adjust for renal function (e.g., eGFR) and folate status, which independently influence MMA levels .
- Subgroup Stratification : Analyze MMA trajectories in vitamin B12-replete vs. deficient cohorts to isolate mitochondrial contributions to neurodegeneration .
- Imaging Correlates : Pair MMA measurements with MRI biomarkers (e.g., hippocampal atrophy) in longitudinal aging studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
